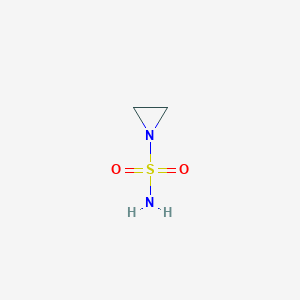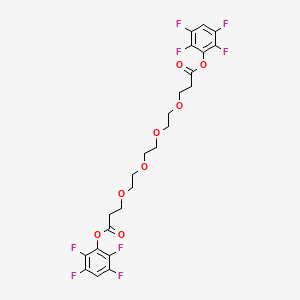![molecular formula C15H13BrN2O3S B3103608 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1445993-85-0](/img/structure/B3103608.png)
4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
“4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C15H13BrN2O3S and a molecular weight of 381.24 . It is used in the preparation of various products .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a bromo, methoxy, and tosyl group attached at different positions . The InChI code for this compound is 1S/C15H13BrN2O3S/c1-10-3-5-11 (6-4-10)22 (19,20)18-8-7-12-13 (16)9-17-15 (21-2)14 (12)18/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 525.8±60.0 °C and a predicted density of 1.57±0.1 g/cm3 . The pKa value is predicted to be 5.88±0.30 .Aplicaciones Científicas De Investigación
Application in Total Synthesis of Natural Alkaloids
The compound has been utilized in the synthesis of variolin B and deoxyvariolin B, natural alkaloids. A derivative of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine, related to 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine, was used in the synthesis process. This involved sequential C-N, C-C, and C-O palladium-mediated functionalization (Baeza et al., 2010).
Synthesis of 7-Azaserotonin and 7-Azamelatonin
A practical method for synthesizing 7-azaserotonin and 7-azamelatonin utilized a similar compound as a starting material. This showcases the role of these types of compounds in creating important biochemical analogs (Fukuya, Yamada, & Nishi, 2022).
Antibacterial Activity in Cyanopyridine Derivatives
The compound's derivatives have been used in synthesizing new cyanopyridine derivatives with potential antibacterial properties. This shows its utility in medicinal chemistry, especially in creating compounds with antimicrobial activities (Bogdanowicz et al., 2013).
Synthesis of Heterocyclic Systems in Organic Chemistry
The compound is pivotal in the synthesis of various heterocyclic systems. For example, it has been used in the creation of pyrrolopyrimidine nucleosides and related compounds, indicating its versatility in organic synthesis (Hinshaw et al., 1969).
Propiedades
IUPAC Name |
4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-3-5-11(6-4-10)22(19,20)18-8-7-12-13(16)9-17-15(21-2)14(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYBDZWIWWOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)
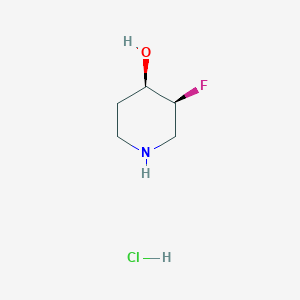
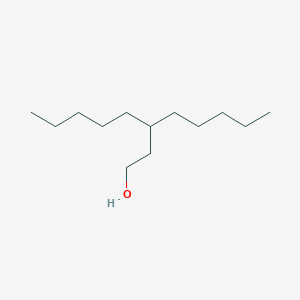
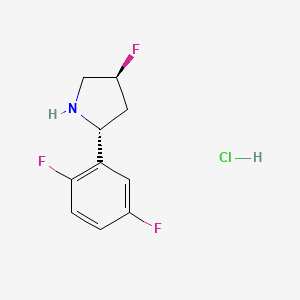



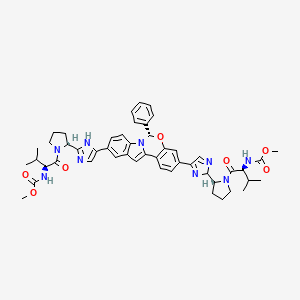
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)

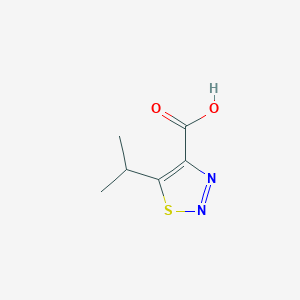
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B3103607.png)
